![molecular formula C14H15BrN4O B7434174 N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as MLN4924 and has been studied for its potential in cancer treatment.
Mechanism of Action
The mechanism of action of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide involves the inhibition of NAE. NAE is responsible for activating NEDD8, which is a small ubiquitin-like modifier that is involved in the regulation of protein degradation. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cell death.
Biochemical and Physiological Effects:
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide in lab experiments is its specificity for NAE. This compound has been shown to be highly selective for NAE and does not affect other enzymes in the ubiquitin-proteasome pathway. One limitation of using this compound is its potential toxicity. It has been shown to be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the study of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide. One direction is the development of more potent and selective NAE inhibitors. Another direction is the study of the combination of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, should be explored.
Synthesis Methods
The synthesis of N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide involves several steps. The first step involves the synthesis of 5-bromopyrimidine-4-carboxylic acid, which is then reacted with thionyl chloride to form 5-bromopyrimidine-4-carbonyl chloride. This intermediate is then reacted with 4-aminophenyl-N-methylpropanamide to form N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide.
Scientific Research Applications
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide has been studied for its potential in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, resulting in cell death. This compound has been shown to be effective against various types of cancer cells, including breast, prostate, lung, and colon cancer cells.
properties
IUPAC Name |
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-3-13(20)19(2)11-6-4-10(5-7-11)18-14-12(15)8-16-9-17-14/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFWGWBWTVPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)NC2=NC=NC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

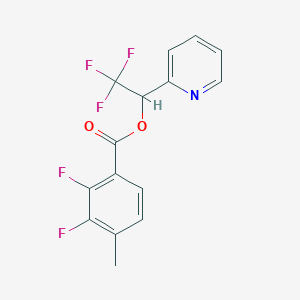
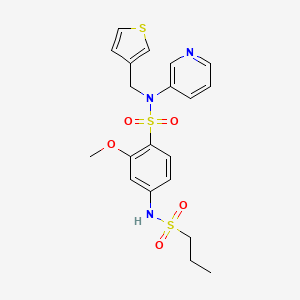
![2-chloro-N-[3-(2,3-dichlorophenoxy)-2-hydroxypropyl]-5-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7434117.png)
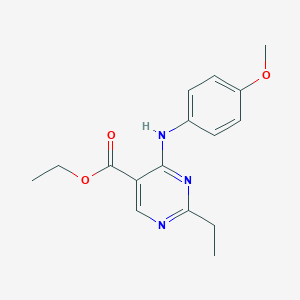

![N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-4-methoxy-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B7434145.png)
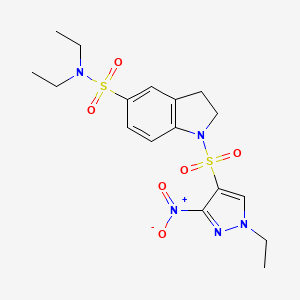
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
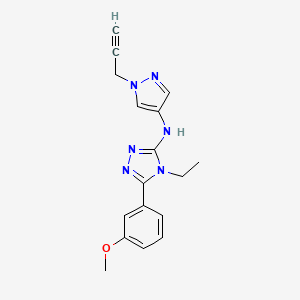
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)